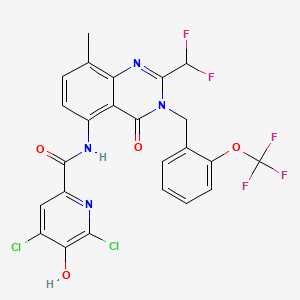
Hsd17B13-IN-63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-63 is a compound that serves as an inhibitor targeting hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis . The compound demonstrates potent activity with an IC50 value of less than or equal to 0.1 micromolar against estradiol .
Métodos De Preparación
The synthesis of Hsd17B13-IN-63 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Hsd17B13-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Hsd17B13-IN-63 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its role in steroid metabolism.
Biology: The compound is used to investigate the biological functions of hydroxysteroid 17-beta-dehydrogenase 13 in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: The compound is used in the development of new drugs targeting hydroxysteroid 17-beta-dehydrogenase 13 for various metabolic and liver diseases
Mecanismo De Acción
Hsd17B13-IN-63 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and the regulation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory lipid mediators and retinol, thereby mitigating liver inflammation and fibrosis . The molecular targets include the active site of hydroxysteroid 17-beta-dehydrogenase 13, where the compound binds and prevents the enzyme’s catalytic activity .
Comparación Con Compuestos Similares
Hsd17B13-IN-63 is unique compared to other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13 due to its high potency and specificity. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor with a different chemical structure but similar inhibitory activity.
Hsd17B13-IN-2: A compound with moderate potency and different pharmacokinetic properties.
Hsd17B13-IN-3: An inhibitor with a broader spectrum of activity against other hydroxysteroid dehydrogenases.
This compound stands out due to its high specificity for hydroxysteroid 17-beta-dehydrogenase 13 and its potential therapeutic applications in liver diseases .
Propiedades
Fórmula molecular |
C24H15Cl2F5N4O4 |
|---|---|
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
4,6-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37) |
Clave InChI |
XBVFJWTULVQMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


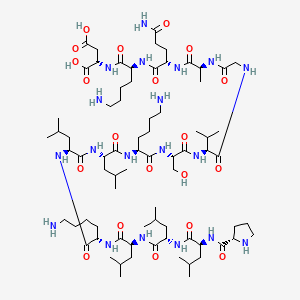
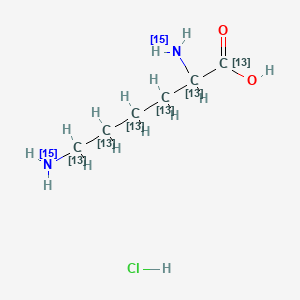
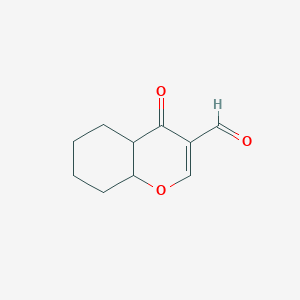
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)
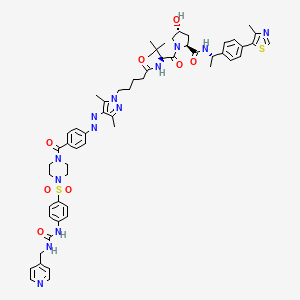
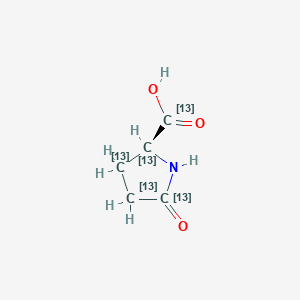
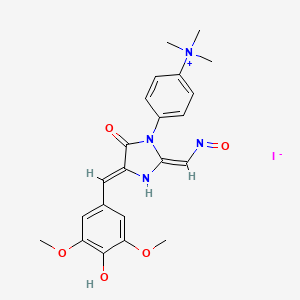
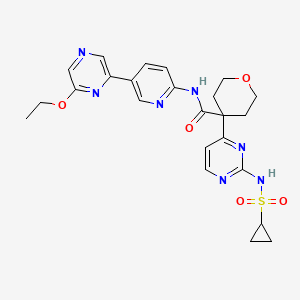
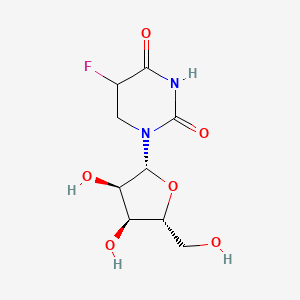
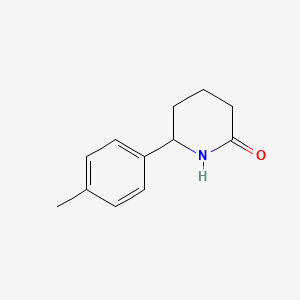
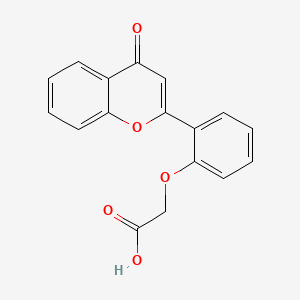
![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)
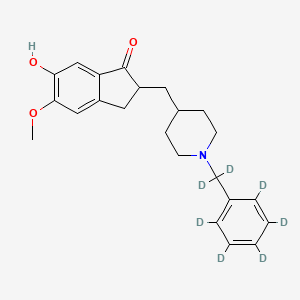
![N-[2,6-bis(trideuteriomethyl)phenyl]-2-piperazin-1-ylacetamide](/img/structure/B12365801.png)
